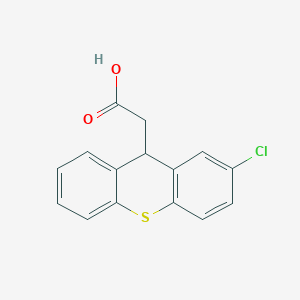

(2-chloro-9H-thioxanthen-9-yl)acetic acid

Description

Significance of the Thioxanthene (B1196266) Core in Chemical Sciences

The thioxanthene nucleus, consisting of a central sulfur-containing ring fused to two benzene (B151609) rings, is a key structural motif in a variety of compounds exhibiting a wide range of biological activities. Historically, thioxanthene derivatives have been extensively investigated for their antipsychotic properties. nih.govmdpi.com More recent research has expanded the scope of their potential applications, with studies demonstrating significant anticancer, anti-inflammatory, and antioxidant activities. nih.govacs.org The unique three-dimensional structure of the thioxanthene core allows for diverse substitutions, enabling the fine-tuning of its pharmacological profile. The sulfur atom in the central ring and the potential for substitution at various positions, including the C2 and C9 positions, are critical determinants of the biological activity of these derivatives. acs.org

Academic Context of (2-chloro-9H-thioxanthen-9-yl)acetic Acid and Related Structures

While specific academic literature focusing exclusively on this compound is limited, the academic context of this compound can be understood by examining research on related thioxanthene carboxylic acids and halogenated thioxanthenes. The presence of a chlorine atom at the 2-position and an acetic acid moiety at the 9-position suggests a molecule designed to explore specific structure-activity relationships.

Halogenated thioxanthene derivatives have been a focal point of synthetic efforts, often with the goal of enhancing biological activity. acs.org The introduction of a chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially affecting its interaction with biological targets. Furthermore, the carboxylic acid group introduces a polar, ionizable functional group that can participate in hydrogen bonding and salt formation, which can be crucial for receptor binding and pharmacokinetic properties. Research on similar structures, such as thioxanthone acetic acid derivatives, has highlighted their potential as photoinitiators and their interactions with biological macromolecules like DNA. nih.gov

Scope and Research Objectives in Thioxanthene Carboxylic Acid Studies

The primary objectives in the academic study of thioxanthene carboxylic acids are often centered on the synthesis of novel derivatives and the evaluation of their biological potential. Researchers aim to understand how modifications to the thioxanthene core, such as the introduction of halogen and carboxylic acid functional groups, impact their activity.

A key research objective is the exploration of these compounds as potential therapeutic agents. For instance, studies on various thioxanthene derivatives have investigated their efficacy as anticancer agents by evaluating their cytotoxicity against various cancer cell lines. nih.govacs.org Another significant area of research is their potential as anti-inflammatory agents, often assessed through their ability to inhibit enzymes like cyclooxygenase (COX). acs.org Furthermore, the antioxidant properties of thioxanthene derivatives are of interest, with studies focusing on their capacity to neutralize free radicals. nih.govacs.org The synthesis of these compounds, often involving multi-step reaction sequences, is also a critical aspect of the research, with a focus on developing efficient and versatile synthetic methodologies. jocpr.com

Chemical and Physical Properties

Below is a table summarizing some of the key chemical and physical properties of this compound and a related precursor, 2-chlorothioxanthen-9-one.

| Property | This compound | 2-Chlorothioxanthen-9-one |

| CAS Number | 21908-89-4 | 86-39-5 |

| Molecular Formula | C₁₅H₁₁ClO₂S | C₁₃H₇ClOS |

| IUPAC Name | This compound | 2-chloro-9H-thioxanthen-9-one |

Data sourced from publicly available chemical databases.

Structure

2D Structure

Properties

IUPAC Name |

2-(2-chloro-9H-thioxanthen-9-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO2S/c16-9-5-6-14-12(7-9)11(8-15(17)18)10-3-1-2-4-13(10)19-14/h1-7,11H,8H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHPORPONBUMAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=C(S2)C=CC(=C3)Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chloro 9h Thioxanthen 9 Yl Acetic Acid and Analogues

Established Synthetic Routes for Thioxanthene (B1196266) Carboxylic Acids

Established methods for the synthesis of thioxanthene carboxylic acids often rely on the use of readily available precursors and well-understood reaction mechanisms. These routes can be broadly classified into three main approaches: those starting from thioxanthone precursors, those involving cyclization reactions to form the thioxanthene ring system, and those that focus on the functionalization of a pre-existing thioxanthene scaffold to introduce the acetic acid group.

Approaches Involving Thioxanthone Precursors

Thioxanthones, which are oxidized derivatives of thioxanthenes, serve as versatile starting materials for the synthesis of thioxanthene carboxylic acids. nih.govmdpi.com The general strategy involves the synthesis of a thioxanthone bearing the desired substituents, followed by reduction of the ketone functionality at the 9-position.

One common method for preparing thioxanthones is through the acid-catalyzed cyclization of 2-(phenylthio)benzoic acids. researchgate.net For instance, thioxanthone-4-carboxylic acid can be synthesized by the reaction of appropriate precursors in the presence of concentrated sulfuric acid at elevated temperatures. researchgate.net

The conversion of a thioxanthene to a thioxanthone can be achieved through oxidation. chemicalbook.com A metal-free photocatalytic oxidation using visible light and molecular oxygen in the presence of a photocatalyst like riboflavin (B1680620) tetraacetate has been reported for the efficient oxidation of 9H-thioxanthenes to their corresponding thioxanthones. nih.govmdpi.com Another method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), tert-butyl nitrite, and acetic acid under visible light irradiation. nih.gov

Once the appropriately substituted thioxanthone is obtained, the acetic acid moiety can be introduced. For example, [(9-oxo-9H-thioxanthen-2-yl)oxy]acetic acid has been synthesized from 2-hydroxy thioxanthone. vulcanchem.com This involves the reaction of 2-hydroxy thioxanthone with sodium hydroxide, followed by treatment with ethyl bromoacetate. vulcanchem.com

The final step in this approach is the reduction of the thioxanthone to the corresponding thioxanthene. This can be achieved using various reducing agents.

Cyclization Reactions in Thioxanthene Scaffold Formation

The construction of the thioxanthene ring system through cyclization reactions is a fundamental approach to synthesizing (2-chloro-9H-thioxanthen-9-yl)acetic acid and its analogues. A prominent method in this category is the intramolecular Friedel-Crafts reaction. acs.orgnih.govacs.org This reaction typically involves the cyclization of a diaryl sulfide (B99878) or a related precursor containing an appropriate electrophilic center and an activated aromatic ring.

Recent studies have focused on the use of Brønsted acids as catalysts for these cyclizations. For example, trifluoroacetic acid has been effectively used to catalyze the intramolecular Friedel-Crafts alkylation of secondary alcohols to yield various 9-aryl/alkyl thioxanthene derivatives. acs.orgnih.govacs.orgresearchgate.net This method offers a milder alternative to traditional Lewis acid catalysts. acs.orgnih.gov The starting alcohols for these reactions are often prepared in a two-step sequence. acs.orgnih.gov

Another cyclization strategy involves the chemoselective reductive cyclization of 2-(arylthio)benzaldehydes, which can be catalyzed by indium(III) triflate to produce unsubstituted 9H-thioxanthenes. researchgate.net Polyene cyclizations, inspired by biosynthetic pathways, have also been explored for the construction of complex polycyclic systems that can include the thioxanthene motif. nih.gov These reactions can be initiated by various functional groups and can lead to the formation of multiple rings in a single step. nih.gov

The choice of cyclization strategy depends on the desired substitution pattern on the thioxanthene core. The intramolecular nature of these reactions often provides good control over the regioselectivity of the ring closure.

Functionalization Strategies for Acetic Acid Moiety Incorporation

The introduction of the acetic acid group onto a pre-formed thioxanthene scaffold is a key strategy for the synthesis of the target compound and its analogues. This functionalization can be achieved through various chemical transformations, often targeting the 9-position of the thioxanthene ring.

One approach involves the synthesis of an acetic acid-based thioxanthone derivative, which can then be reduced to the corresponding thioxanthene. nih.govresearchgate.net For example, a thioxanthone acetic acid derivative has been synthesized and characterized for its use as a photoinitiator. nih.govresearchgate.net

Another method involves the direct functionalization of the thioxanthene ring. For instance, the synthesis of chiral thiourea-thioxanthone hybrids has been reported, where a carboxylic acid precursor is linked to a thioxanthone moiety. nih.gov This demonstrates the feasibility of attaching carboxylic acid-containing side chains to the thioxanthene core.

Innovations in Synthesis of Halogenated Thioxanthene Derivatives

Recent advancements in synthetic methodologies have provided more efficient and versatile routes to halogenated thioxanthene derivatives. These innovations often involve the use of metal catalysts and novel approaches to intramolecular cyclization reactions.

Metal-Catalyzed Coupling Reactions for Thioxanthene Synthesis

Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of the thioxanthene scaffold. Palladium and copper catalysts are particularly effective in promoting the formation of the key carbon-sulfur and carbon-carbon bonds required for the thioxanthene ring system.

Palladium-catalyzed reactions have been utilized in the synthesis of complex thioxanthene-containing molecules. For example, a palladium-catalyzed double cross-coupling reaction of phenazastannines with 9-(dibromomethylene)thioxanthenes has been developed for the synthesis of acridine (B1665455) moiety-containing bis(tricyclic) aromatic enes. acs.org The Suzuki-Miyaura cross-coupling reaction, catalyzed by palladium, has also been employed for the synthesis of substituted thiophenes, a related sulfur-containing heterocycle, demonstrating the utility of this methodology in forming carbon-carbon bonds adjacent to a sulfur-containing ring. nih.govyoutube.com

Copper-catalyzed reactions also play a significant role in the synthesis of thioxanthenes and related compounds. Copper iodide has been used as a catalyst in the synthesis of aminated tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one. nih.gov Copper-amine complexes supported on nanozeolites have also been developed as efficient and reusable catalysts for the synthesis of xanthenes, the oxygen analogues of thioxanthenes. chemmethod.comresearchgate.netchemmethod.com These catalysts promote the reaction of aromatic aldehydes with other components to form the xanthene core. researchgate.netchemmethod.com

Table 1: Overview of Metal-Catalyzed Reactions in Thioxanthene Synthesis

| Catalyst System | Reaction Type | Application | Reference |

| Palladium(II) acetate (B1210297) / SPhos | Suzuki-Miyaura cross-coupling | Synthesis of cyclopropylthiophenes | nih.gov |

| Palladium catalyst | Double cross-coupling | Synthesis of bis(tricyclic) aromatic enes containing a thioxanthene moiety | acs.org |

| Copper iodide | Ullmann type C-N coupling and dehydrative cyclization | Synthesis of aminated tetracyclic thioxanthenes | nih.gov |

| Copper-amine complexes on nano NaY zeolite | Three-component reaction | Synthesis of xanthene derivatives | chemmethod.comresearchgate.netchemmethod.com |

Intramolecular Friedel–Crafts Alkylation Approaches

Intramolecular Friedel-Crafts alkylation remains a cornerstone in the synthesis of the thioxanthene scaffold, and recent innovations have focused on developing milder and more efficient catalytic systems. acs.orgnih.govacs.orgresearchgate.netacs.org

The use of organic Brønsted acids, such as trifluoroacetic acid, as catalysts has gained prominence. acs.orgnih.govacs.orgresearchgate.netacs.org This approach avoids the use of corrosive and often moisture-sensitive Lewis acids. acs.orgnih.gov The reaction proceeds by activating a suitable precursor, such as a secondary alcohol, to generate a carbocationic intermediate that then undergoes electrophilic attack on an adjacent aromatic ring to form the thioxanthene ring system. acs.orgnih.govacs.orgresearchgate.net This method has been successfully applied to the synthesis of a variety of new functionalized 9-aryl/alkyl thioxanthenes, including halogen-substituted derivatives. acs.orgnih.govacs.orgresearchgate.netacs.org

The starting materials for these cyclizations are typically synthesized in a multi-step process. acs.orgnih.gov The optimization of the Friedel-Crafts alkylation step is crucial for achieving high yields of the desired thioxanthene products. acs.orgnih.govacs.org

Table 2: Catalysts and Conditions for Intramolecular Friedel-Crafts Alkylation in Thioxanthene Synthesis

| Catalyst | Starting Material | Key Features | Reference |

| Trifluoroacetic acid | Secondary alcohols | Organocatalytic, mild conditions, good yields for halogen-substituted thioxanthenes | acs.orgnih.govacs.orgresearchgate.netacs.org |

| Indium(III) triflate | 2-(Arylthio)benzaldehydes | Chemoselective reductive cyclization | researchgate.net |

Green Chemistry Principles in Thioxanthene Carboxylic Acid Synthesis

Atom Economy Considerations in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.comacs.org An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are found in the final product, with no atoms wasted as byproducts. primescholars.com

In the synthesis of thioxanthene carboxylic acids, maximizing atom economy involves choosing reaction pathways that favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate stoichiometric byproducts. acs.org For instance, traditional methods might involve steps with poor atom economy, such as the Wittig reaction, where a significant portion of the reagent mass ends up as triphenylphosphine (B44618) oxide waste. rsc.org

To improve atom economy, researchers focus on developing catalytic methods where a small amount of a catalyst can facilitate the desired transformation without being consumed in the reaction. researchgate.net This approach minimizes the generation of stoichiometric waste. The calculation for percent atom economy is as follows:

Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 primescholars.com

By analyzing different synthetic routes to this compound, chemists can select the pathway that offers the highest atom economy, thereby reducing waste at the molecular level.

Table 1: Comparison of Atom Economy in Different Reaction Types

| Reaction Type | General Transformation | Atom Economy | Byproducts |

| Addition | A + B → C | 100% | None |

| Rearrangement | A → B | 100% | None |

| Substitution | A-B + C → A-C + B | < 100% | Stoichiometric byproduct (B) |

| Elimination | A-B → A + B | < 100% | Stoichiometric byproduct (B) |

This table illustrates the inherent differences in atom economy among common reaction types relevant to organic synthesis.

Solvent Selection and Alternatives in Thioxanthene Synthesis

Solvents are a major contributor to the environmental impact of chemical processes, often accounting for a large portion of the total mass of materials used and waste generated. whiterose.ac.uk Green chemistry emphasizes the use of safer, more environmentally benign solvents or, ideally, the elimination of solvents altogether. vapourtec.com

Traditional syntheses of thioxanthene derivatives may employ hazardous solvents such as chlorinated hydrocarbons (e.g., dichloromethane, chloroform) and polar aprotic solvents (e.g., dimethylformamide, N-methyl-2-pyrrolidone). whiterose.ac.ukrsc.org These solvents are often associated with health risks and environmental persistence. whiterose.ac.uk

Modern approaches to thioxanthene synthesis focus on replacing these hazardous solvents with greener alternatives. The selection of a suitable green solvent is guided by factors such as low toxicity, biodegradability, renewable sourcing, and low flammability. vapourtec.com Water is a highly desirable green solvent due to its abundance, non-toxicity, and non-flammability. researchgate.net Other greener alternatives include ethanol, isopropanol, and ethyl acetate. rsc.org

Solvent selection guides, developed by various pharmaceutical companies and academic groups, provide a framework for choosing more sustainable solvents by ranking them based on safety, health, and environmental criteria. rsc.org

Table 2: Classification of Solvents by Green Chemistry Principles

| Classification | Examples | Rationale for Classification |

| Recommended | Water, Ethanol, Isopropanol, Ethyl acetate | Low toxicity, biodegradable, readily available. rsc.org |

| Problematic | Toluene, Acetonitrile, Tetrahydrofuran (THF) | Moderate toxicity, environmental concerns. rsc.org |

| Hazardous | Dichloromethane, Chloroform, Benzene (B151609), DMF | Carcinogenic, high toxicity, significant environmental impact. whiterose.ac.ukrsc.org |

This interactive table provides a simplified classification of common organic solvents based on green chemistry principles.

Furthermore, research into solvent-free or solid-state reactions for the synthesis of xanthene and thioxanthene derivatives has shown promise. mdpi.com These methods can significantly reduce waste and simplify purification processes. mdpi.com

Catalyst Design for Sustainable Thioxanthene Production

Catalysis is a cornerstone of green chemistry, as catalysts can increase reaction rates, improve selectivity, and enable reactions to occur under milder conditions, all of which contribute to a more sustainable process. researchgate.net The design of efficient and recyclable catalysts is a key area of research for the sustainable production of thioxanthenes.

Heterogeneous catalysts are often preferred in green synthesis because they can be easily separated from the reaction mixture and reused, which simplifies product purification and reduces waste. unito.it Examples of heterogeneous catalysts used in the synthesis of xanthene derivatives include silica-supported catalysts and magnetic nanoparticles. unito.itnih.gov These materials provide a stable support for the active catalytic species and can be recovered through simple filtration or magnetic separation. nih.gov

Recent advancements have focused on the development of nanocatalysts, which offer high surface area and catalytic activity. chemmethod.com For instance, copper immobilized on amine-modified NaY zeolite has been shown to be an efficient and reusable catalyst for the synthesis of xanthene derivatives. chemmethod.com The use of ultrasound irradiation in conjunction with catalysis can further enhance reaction rates and yields, often under milder conditions and in greener solvents like water or ethanol. nih.gov

The design of sustainable catalysts also involves considering the lifecycle of the catalyst itself, including the use of abundant and non-toxic metals and the development of catalysts derived from renewable resources. The ultimate goal is to create highly active, selective, and durable catalysts that can be used in small quantities and recycled multiple times, minimizing their environmental footprint.

Table 3: Examples of Catalysts in Sustainable Xanthene and Thioxanthene Synthesis

| Catalyst Type | Example | Key Advantages |

| Heterogeneous Solid Acid | N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) (NSPVPHS) | Reusable, efficient under solvent-free conditions. nih.gov |

| Nanocatalyst | CoFe2O4/OCMC/Cu(BDC) nanocomposites | High catalytic activity, easily separable using a magnet, reusable. nih.gov |

| Zeolite-Supported Catalyst | Copper-amine complexes on nano NaY zeolite (Cu@NNPS-NaY) | High product yields, reusable for multiple cycles. chemmethod.com |

| Eco-friendly Lewis Acid | Zirconium(IV) chloride (ZrCl4) | Inexpensive, low toxicity, efficient under ultrasonic irradiation. unito.it |

This table highlights various types of catalysts that have been successfully employed in the green synthesis of xanthene and related heterocyclic compounds.

Photophysical Properties and Applications in Material Science

Fluorescence Characteristics of Thioxanthene (B1196266) Acetic Acid Derivatives

Thioxanthene acetic acid derivatives are known to exhibit fluorescence, a property governed by their electronic structure and the surrounding environment. The core thioxanthene structure provides a rigid, conjugated system that facilitates electronic transitions upon absorption of light. The nature and position of substituents on this scaffold play a crucial role in modulating the fluorescence properties, including emission wavelength, quantum yield, and lifetime.

A closely related analogue, an acetic acid-based thioxanthone (TX-CH2COOH), has been studied for its photophysical properties. In solution, these derivatives typically display distinct absorption and emission spectra. For instance, TX-CH2COOH exhibits a fluorescence quantum yield (Φf) of 0.09, indicating that a fraction of the absorbed photons are re-emitted as light. The efficiency of this process is influenced by the solvent polarity and the potential for non-radiative decay pathways.

Furthermore, at low temperatures (77 K), these molecules can exhibit phosphorescence, a phenomenon where the excited state has a longer lifetime. For TX-CH2COOH, a phosphorescence lifetime of 138 milliseconds has been recorded. This long-lived triplet state is a key characteristic that underpins some of their applications, such as in photoinitiation. Laser flash photolysis experiments have revealed that the triplet state of TX-CH2COOH has a lifetime of 2.3 microseconds at 630 nm, which is similar to the parent thioxanthone molecule.

| Property | Value | Compound |

| Fluorescence Quantum Yield (Φf) | 0.09 | Acetic acid-based thioxanthone |

| Phosphorescence Lifetime (77 K) | 138 ms | Acetic acid-based thioxanthone |

| Triplet Lifetime (Laser Flash Photolysis) | 2.3 µs | Acetic acid-based thioxanthone |

This table presents photophysical data for a representative thioxanthene acetic acid derivative.

The presence of the chloro-substituent in (2-chloro-9H-thioxanthen-9-yl)acetic acid is expected to influence the photophysical properties through the heavy-atom effect, which can enhance intersystem crossing from the singlet excited state to the triplet state. This, in turn, may affect both the fluorescence quantum yield and the phosphorescence characteristics. The acetic acid group can also modulate the solubility and aggregation behavior of the molecule, further impacting its emissive properties in different media.

Aggregation-Induced Emission (AIE) Phenomena in Thioxanthene Systems

A significant challenge in the development of luminescent materials is the phenomenon of aggregation-caused quenching (ACQ), where fluorescence intensity decreases in the aggregated or solid state. However, a countervailing and highly useful phenomenon known as aggregation-induced emission (AIE) has been observed in certain molecular architectures, including some thioxanthene derivatives. researchgate.netnih.gov In AIE-active compounds, or AIEgens, the emission is weak or non-existent in dilute solutions but becomes strong in the aggregated state or in the solid form. researchgate.netnih.gov

The mechanism behind AIE is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state. In solution, flexible parts of the molecule, such as rotating phenyl rings or other substituents, can dissipate the absorbed energy through non-radiative pathways. In the aggregated state, these motions are physically hindered, which blocks the non-radiative decay channels and forces the excited molecule to release its energy radiatively, resulting in enhanced fluorescence.

While not all thioxanthene derivatives are inherently AIE-active, the introduction of specific structural modifications can induce this behavior. For instance, the strategic placement of bulky substituents that promote a twisted molecular conformation can lead to AIE characteristics. A novel multi-stimuli responsive luminescent material, TXENE, which is composed of two thioxanthene chromophores linked by a diene, integrates polymorphism with AIE properties. nih.gov This demonstrates that the thioxanthene scaffold can be a key component in the design of AIE-active materials. The aggregation state of such molecules can be controlled to tune their luminescent properties, making them suitable for various applications. nih.gov

Photoinitiated Polymerization and Photoinitiator Design Based on Thioxanthene Scaffolds

Thioxanthene derivatives, including those with acetic acid functionalities, are widely recognized for their efficacy as photoinitiators in free-radical polymerization. nih.gov Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate a polymerization reaction. The efficiency of a photoinitiator is determined by its ability to absorb light at the appropriate wavelength, generate radicals with high quantum yield, and efficiently transfer energy or electrons to a co-initiator or monomer.

Acetic acid-based thioxanthone derivatives can function as one-component Type II photoinitiators. nih.gov In this mechanism, the photoinitiator absorbs light and is promoted to an excited triplet state. This excited state can then interact with a hydrogen donor, such as a tertiary amine, to generate an initiating radical through an electron transfer-proton transfer process.

Mechanistic studies on a bifunctional thioxanthone catechol-O,O′-diacetic acid have shown that it is more efficient in polymer generation than its monofunctional counterpart. These studies suggest that the initiating radicals are generated from a π-π* triplet state via an intramolecular electron transfer, followed by proton transfer and decarboxylation to produce alkyl radicals that initiate polymerization. A key advantage of such systems is that the intramolecular radical generation from the triplet state can be very fast (with a triplet lifetime of 490 ns), which minimizes quenching by molecular oxygen and allows for efficient polymerization without the need for deoxygenation.

The general mechanism for photoinitiation by a thioxanthone acetic acid derivative (TX-COOH) in the presence of a hydrogen donor (H-D) can be summarized as follows:

Photoexcitation: TX-COOH + hν → ¹(TX-COOH)* → ³(TX-COOH)*

Hydrogen Abstraction: ³(TX-COOH)* + H-D → [TX-C(OH)H]• + D•

Initiation: D• + Monomer → Polymer Chain

The presence of the acetic acid group can enhance the performance of the photoinitiator by influencing its solubility and potentially participating in the radical generation process.

Mechanochromic, Thermoresponsive, and Triboluminescence Behaviors of Thioxanthene Derivatives

Certain thioxanthene derivatives have been shown to exhibit fascinating stimuli-responsive properties, including mechanochromism, thermoresponsiveness, and triboluminescence. researchgate.net These phenomena involve a change in the luminescent properties of the material in response to external stimuli such as mechanical force, temperature, or friction.

Mechanochromic luminescence refers to the change in the color of emitted light when a material is subjected to mechanical stress like grinding, shearing, or pressing. This change is often reversible and is typically associated with a transition between different crystalline or amorphous states with distinct molecular packing and intermolecular interactions. For example, a divinyl thioxanthene-based AIE luminogen, TXENE, exists in different crystalline polymorphs. researchgate.netnih.gov Grinding one of its green-emitting polymorphs (TXENE-G) leads to a red-shifted emission to yellow. researchgate.net This is attributed to a change in the molecular packing induced by the mechanical force. researchgate.net

Thermoresponsive luminescence , or thermochromism, is the change in luminescence color with temperature. This can be due to temperature-induced phase transitions or changes in molecular conformation. The same TXENE derivative that exhibits mechanochromism is also thermoresponsive, with its metastable forms showing changes in luminescence upon heating or cooling. nih.gov This property makes such materials potentially useful for temperature sensing applications. nih.gov

Triboluminescence is the emission of light upon mechanical scratching or rubbing of a material. This phenomenon is observed in certain crystalline materials and is related to the generation of charge separation and subsequent recombination upon fracture. One of the polymorphs of TXENE (TXENE-Y) was found to be triboluminescently active, a property attributed to its specific molecular packing and noncentrosymmetric space group. researchgate.net

The integration of these multiple stimuli-responsive properties into a single thioxanthene-based molecule highlights the potential of this scaffold in the development of "smart" materials for applications in anti-counterfeiting and environmental sensing. researchgate.netnih.gov

Emerging Applications in Advanced Organic Optoelectronic Materials (e.g., OLEDs, Sensors)

The unique photophysical properties of thioxanthene derivatives make them promising candidates for a range of advanced organic optoelectronic applications, including organic light-emitting diodes (OLEDs) and fluorescent sensors.

In the field of OLEDs , thioxanthene derivatives are being explored as emitters and host materials. nih.gov Their rigid structure and high thermal stability are advantageous for device longevity. The color of the emitted light can be tuned by modifying the substituents on the thioxanthene core. Donor-acceptor type molecules incorporating a thioxanthene acceptor unit have been synthesized and shown to exhibit electroluminescence from blue to yellow. nih.gov Some of these derivatives also exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient OLEDs. For instance, OLEDs based on thioxanthene derivatives have been reported with external quantum efficiencies of up to 10.3%. acs.org The incorporation of a chloro-substituent, as in this compound, can influence the electronic properties and potentially lead to materials with desirable characteristics for OLED applications.

Thioxanthene derivatives are also being investigated for use in fluorescent sensors . A fluorescent sensor is a molecule that exhibits a change in its fluorescence properties upon binding to a specific analyte. The design of such sensors often involves a fluorophore (the signaling unit) and a receptor (the binding unit). The thioxanthene scaffold can serve as a robust fluorophore whose emission can be modulated by the binding of ions or molecules to a suitably attached receptor. The acetic acid group in this compound could potentially act as a binding site for certain cations, leading to changes in the fluorescence signal. While specific sensor applications for this exact compound are not widely reported, the broader class of xanthene and thioxanthene derivatives has been utilized in the design of chemosensors for various analytes.

Chemical Biology and Biological Activity of Thioxanthene Carboxylic Acids Excluding Clinical Human Trial Data

Structure-Activity Relationship (SAR) Studies for Bioactive Thioxanthene (B1196266) Scaffolds

The biological activity of the thioxanthene scaffold is highly dependent on the nature and position of its substituents. Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of these compounds by modifying their chemical structure.

Impact of Halogenation and Acetic Acid Substitution on Biological Activity

The substitution pattern on the tricyclic core of thioxanthene derivatives plays a pivotal role in their biological profile. Halogenation, particularly with chlorine, is a common strategy in the design of bioactive molecules. In related heterocyclic systems, the position of the halogen substituent significantly influences activity. For instance, in some series of ketamine analogs, chloro-substitution at the 2- and 3-positions of an aromatic ring was found to be generally more favorable for anesthetic and analgesic activity than substitution at the 4-position. mdpi.com While direct SAR studies on (2-chloro-9H-thioxanthen-9-yl)acetic acid are not extensively detailed, the presence of the electron-withdrawing chloro group at the C2 position is a feature shared with established thioxanthene drugs like chlorprothixene, suggesting its importance for modulating electronic properties and target interactions.

The acetic acid moiety at the C9 position introduces a key acidic functional group, which can influence physicochemical properties such as solubility and the ability to form hydrogen bonds or ionic interactions with biological targets. In SAR studies of other scaffolds, the replacement of a urea linker with an acetamide group has been shown to improve potency. nih.gov The carboxylic acid function allows for potential interactions with specific amino acid residues in enzyme active sites or receptors. The length and nature of the acidic side chain are critical; for example, studies on thyronine analogs showed that (aryloxy)acetic acid derivatives could achieve nanomolar binding affinity to nuclear receptors. The precise contribution of the acetic acid group in the context of the 2-chloro-9H-thioxanthene scaffold requires further comparative studies with analogues bearing different substituents at the C9 position.

Stereochemical Influence on Biological Efficacy

Stereochemistry is a critical determinant of biological activity for many thioxanthene derivatives. The core structure can possess elements of chirality, particularly when substituted at the C9 position or when a double bond is present in the side chain, leading to geometric isomers.

A prominent example is seen in thioxanthene-based neuroleptic drugs. These compounds often feature a double bond on the side chain attached to the C9 position, giving rise to Z (cis) and E (trans) isomers. A profound difference in biological activity is observed between these isomers. For instance, Z-flupenthixol is a potent neuroleptic that blocks dopamine-induced formation of cyclic adenosine monophosphate (cAMP), whereas its corresponding E-isomer is completely inactive in this regard. nih.gov Similarly, the antibacterial activity of clopenthixol isomers differs significantly, with the E-clopenthixol form demonstrating much greater potency against various bacterial strains than the Z-clopenthixol form. nih.gov For the compound this compound, the C9 position is a stereocenter, meaning it can exist as two enantiomers, (R) and (S). While specific studies detailing the differential activity of these enantiomers were not found, the established importance of stereoisomerism in the thioxanthene class strongly suggests that the biological efficacy of this compound would likely be stereoselective.

Mechanisms of Biological Action at the Molecular Level

The diverse biological effects of thioxanthene derivatives stem from their ability to interact with various molecular targets, inhibit key enzymes, and modulate critical cellular pathways.

Enzyme Inhibition Profiles (e.g., COX-2, α-Amylase, Pancreatic Lipase, Kinases like VEGFR-2, EGFR, PDGFR)

Thioxanthene derivatives have been identified as potent inhibitors of several key enzymes implicated in disease.

Cyclooxygenase-2 (COX-2): Several studies have highlighted the potential of the thioxanthene scaffold in developing selective COX-2 inhibitors for anti-inflammatory applications. nih.govresearchgate.net The COX-2 enzyme is a key mediator of inflammation and pain. A study involving a library of synthesized xanthene and thioxanthene derivatives identified a thioxanthene-cysteine conjugate (Compound 7) as a highly potent and selective COX-2 inhibitor. nih.govresearchgate.net Another investigation into trifluoromethyl thioxanthene analogues also yielded compounds with significant COX-2 inhibitory activity. researchgate.net

| Compound | Scaffold | COX-2 IC₅₀ (nM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|

| Compound 7 | Thioxanthene-cysteine conjugate | 4.37 ± 0.78 | 3.83 | nih.govresearchgate.net |

| Compound 1 | Trifluoromethyl thioxanthene | 6.5 ± 0.9 | >15.3 | researchgate.net |

| Compound 3 | Trifluoromethyl thioxanthene | 27.4 ± 1.3 | >3.6 | researchgate.net |

α-Amylase and Pancreatic Lipase: The inhibition of digestive enzymes like α-amylase and pancreatic lipase is a therapeutic strategy for managing metabolic disorders. Research has shown that some thioxanthene derivatives exhibit activity against these enzymes. For example, a trifluoromethyl thioxanthene derivative demonstrated moderate inhibitory activity against α-amylase with an IC₅₀ value of 60.2 ± 0.8 µM. researchgate.net Data on pancreatic lipase inhibition by this class of compounds is less prevalent in the reviewed literature.

Kinase Inhibition (VEGFR-2, EGFR, PDGFR): Kinases are critical regulators of cellular signaling, and their inhibition is a major strategy in cancer therapy. While specific inhibitory data for this compound against kinases like VEGFR-2, EGFR, or PDGFR is limited, the broader thioxanthene class has been explored for this activity. Some tetracyclic thioxanthenes have been described as potential kinase inhibitors. nih.gov Furthermore, computational studies have been conducted to evaluate the potential of repurposing existing 9H-thioxanthene-based drugs as inhibitors of VEGFR-2. researchgate.net These studies suggest a potential, yet not fully characterized, role for the thioxanthene scaffold in kinase inhibition.

Modulation of Cellular Pathways (e.g., Autophagy, Apoptosis)

Thioxanthene derivatives can exert their biological effects, particularly their anticancer activity, by modulating fundamental cellular processes such as apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process).

Research on an aminated thioxanthone, a close structural analogue containing a ketone at C9, revealed its ability to both modulate autophagy and induce apoptosis, making it a lead compound in antitumor research. nih.gov The induction of apoptosis is a desirable characteristic for anticancer agents. Similarly, other related heterocyclic compounds have been shown to activate both autophagic and apoptotic cell death pathways in cancer cells, suggesting this may be a common mechanism for this class of molecules. mdpi.com

Interaction with Macromolecular Targets (e.g., DNA)

DNA is a primary target for many therapeutic agents. The planar, tricyclic structure of the thioxanthene core suggests a potential for interaction with DNA. Studies on the structurally related 2-thioxanthone acetic acid have sought to elucidate this interaction.

Research using spectroscopic and viscosity measurements indicates that 2-thioxanthone acetic acid interacts with calf thymus DNA (ct-DNA). The binding mode is suggested to be non-intercalative, involving electrostatic interactions and groove binding. plos.org This means the molecule fits into the minor or major groove of the DNA double helix rather than inserting itself between the base pairs. This mode of interaction is plausible for other thioxanthene derivatives and could interfere with DNA replication and gene expression, contributing to their biological activity.

In Vitro Biological Assays for Mechanistic Understanding

In vitro assays are crucial for elucidating the mechanisms of action of novel chemical entities. For thioxanthene derivatives, these assays have primarily focused on their anticancer potential and interactions with specific enzymes and receptors.

Cell-Based Assays for Cellular Responses in Model Systems (e.g., Growth Inhibition in Cancer Cell Lines)

Thioxanthene analogues have been investigated for their potential as anticancer agents. acs.orgnih.govresearchgate.net Cell-based assays are fundamental in this preliminary screening, providing data on the cytotoxic and growth-inhibiting effects of these compounds on various cancer cell lines.

Studies on a library of xanthene and thioxanthene derivatives have demonstrated significant growth inhibition against several human cancer cell lines. For instance, certain synthesized thioxanthene compounds have shown potent activity against colon carcinoma (Caco-2), hepatocellular carcinoma (Hep G2), and cervical adenocarcinoma (HeLa) cells. acs.orgnih.gov One particular thioxanthene derivative exhibited excellent inhibitory activity against Caco-2 colon cancer cells with a half-maximal inhibitory concentration (IC50) of 9.6 ± 1.1 nM, while another showed good activity against Hep G2 cells with an IC50 of 161.3 ± 41 nM. nih.govresearchgate.net Similarly, tetracyclic thioxanthene derivatives have been tested for their ability to inhibit the growth of human tumor cell lines, including malignant melanoma (A375-C5), breast adenocarcinoma (MCF-7), and non-small cell lung cancer (NCI-H460), with some compounds showing half-maximal growth inhibition (GI50) values in the low micromolar range. nih.gov

These results highlight the potential of the thioxanthene scaffold as a basis for the development of new anticancer agents. The data suggests that modifications to the thioxanthene core can lead to compounds with potent and selective activity against different types of cancer cells.

Table 1: Growth Inhibitory Activity of Selected Thioxanthene Derivatives in Cancer Cell Lines

| Compound Type | Cell Line | Cancer Type | Activity Metric | Value | Reference |

|---|---|---|---|---|---|

| Thioxanthene Derivative 2 | Hep G2 | Hepatocellular Carcinoma | IC50 | 161.3 ± 41 nM | nih.gov |

| Thioxanthene Derivative 3 | Caco-2 | Colon Carcinoma | IC50 | 9.6 ± 1.1 nM | nih.govresearchgate.net |

| Tetracyclic Thioxanthene 11 | A375-C5 | Malignant Melanoma | GI50 | 5–7 µM | nih.gov |

| Tetracyclic Thioxanthene 11 | MCF-7 | Breast Adenocarcinoma | GI50 | 5–7 µM | nih.gov |

| Tetracyclic Thioxanthene 11 | NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 5–7 µM | nih.gov |

| Tetracyclic Thioxanthene 14 | A375-C5 | Malignant Melanoma | GI50 | 8–11 µM | nih.gov |

| Tetracyclic Thioxanthene 14 | MCF-7 | Breast Adenocarcinoma | GI50 | 8–11 µM | nih.gov |

| Tetracyclic Thioxanthene 14 | NCI-H460 | Non-Small Cell Lung Cancer | GI50 | 8–11 µM | nih.gov |

Biochemical Assays for Enzyme Activity and Receptor Binding

To understand the molecular mechanisms underlying the observed cellular effects, biochemical assays are employed to assess the interaction of thioxanthene derivatives with specific proteins, such as enzymes and receptors.

Several thioxanthene derivatives have been identified as potent inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.govresearchgate.net One such derivative demonstrated a COX-2 inhibition IC50 of 4.37 ± 0.78 nM with a high selectivity for COX-2 over COX-1. nih.govresearchgate.net Other studies have shown that thioxanthene antipsychotic drugs, such as chlorprothixene and flupentixol, can inhibit voltage-gated proton channels in a concentration-dependent manner, with IC50 values of 1.7 µM and 6.6 µM, respectively. nih.gov This inhibition of proton currents may contribute to their antioxidant effects. nih.gov

The thioxanthene scaffold is also well-known in the field of neuroscience, where derivatives act as receptor antagonists. These compounds are recognized as dopamine D2 receptor antagonists, which is the basis for their use as antipsychotics. drugs.comauburn.eduencyclopedia.pub Structure-affinity relationship studies have also explored their binding at sigma-1 receptors. nih.gov This established interaction with key receptors in the central nervous system further illustrates the diverse biological targets of the thioxanthene chemical class.

Table 2: Enzyme and Channel Inhibition by Selected Thioxanthene Derivatives

| Compound | Target | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thioxanthene Derivative 7 | Cyclooxygenase-2 (COX-2) | IC50 | 4.37 ± 0.78 nM | nih.govresearchgate.net |

| Chlorprothixene | Proton Channel | IC50 | 1.7 µM | nih.gov |

| Flupentixol | Proton Channel | IC50 | 6.6 µM | nih.gov |

Exploration of Novel Biological Activities

Beyond their established roles, researchers continue to explore novel biological activities for thioxanthene derivatives, including their potential as antioxidants and antimicrobial agents.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Several studies have highlighted the antioxidant and anti-inflammatory properties of thioxanthene derivatives. acs.orgnih.govnih.gov Oxidative stress, which results from an imbalance between free radicals and antioxidants, is implicated in numerous diseases, including cancer. acs.orgnih.gov Antioxidant compounds can counteract the damaging effects of free radicals through various mechanisms, including scavenging them directly. acs.orgnih.gov

The antioxidant potential of thioxanthene derivatives has been evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. acs.orgresearchgate.net In one study, a synthesized thioxanthene derivative demonstrated potent antioxidant activity with an IC50 value of 15.44 ± 6 nM. nih.govresearchgate.net The mechanism behind this activity is believed to involve the neutralization of harmful reactive oxygen species and free radicals, thereby protecting cells from oxidative damage. acs.orgnih.gov The inhibition of proton channels by some thioxanthenes may also contribute to their antioxidant effects by reducing the production of reactive oxygen species by enzymes like NADPH oxidase. nih.gov

Table 3: Antioxidant Activity of a Selected Thioxanthene Derivative

| Compound | Assay | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Thioxanthene Derivative 4 | DPPH Radical Scavenging | IC50 | 15.44 ± 6 nM | nih.govresearchgate.net |

Antimicrobial Potency and Mechanisms

The thioxanthene class of compounds has been recognized for its antimicrobial properties since the 1980s. nih.govsemanticscholar.org These molecules have shown a broad spectrum of activity, inhibiting the growth of various microorganisms, including both Gram-positive and Gram-negative bacteria. nih.gov

For example, the thioxanthene derivative flupenthixol has demonstrated a bacteriostatic effect on Staphylococcus aureus and Vibrio cholerae. nih.gov Studies on E-clopenthixol showed it possessed moderate to powerful action against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.2 to 25 µg/mL for most Gram-positive bacteria. nih.gov

One of the significant mechanisms contributing to their antimicrobial potential is the inhibition of bacterial efflux pumps. nih.govnih.gov These pumps are a major cause of multidrug resistance in bacteria. By inhibiting these pumps, thioxanthene compounds can potentially restore the efficacy of conventional antibiotics in resistant bacterial strains. nih.gov This makes them promising candidates for the development of novel antimicrobial agents or adjuvants to combat antibiotic resistance.

Table 4: Antimicrobial Activity of Selected Thioxanthene Derivatives

| Compound | Bacterial Group | Activity Metric | Value | Reference |

|---|---|---|---|---|

| E-clopenthixol | Gram-positive bacteria | MIC | 6.2 to 25 µg/mL | nih.gov |

| E-clopenthixol | Gram-negative bacteria | MIC | 3.1 to 6.2 µg/mL | nih.gov |

| Flupenthixol | Gram-positive bacteria | MIC | 5 to 50 µg/mL | nih.gov |

| Flupenthixol | Enterobacteriaceae | MIC | ~25 µg/mL for many strains | nih.gov |

Table of Mentioned Compounds

Supramolecular Chemistry and Advanced Self Assembly of Thioxanthene Derivatives

Molecular Recognition Properties of Thioxanthene (B1196266) Scaffolds

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces. The thioxanthene core, with its electron-rich aromatic system and the presence of a sulfur atom, provides a versatile platform for designing molecules with specific recognition properties. The tricyclic framework of thioxanthene is relatively rigid, which is a desirable feature for creating well-defined binding cavities or surfaces.

The properties of the thioxanthene scaffold that contribute to its molecular recognition capabilities include:

π-Surface: The extended aromatic system can participate in π-π stacking interactions with other aromatic molecules.

Heteroatom: The sulfur atom can act as a hydrogen bond acceptor or participate in other types of chalcogen bonding.

Substituent Effects: Functional groups attached to the thioxanthene core can be tailored to introduce specific binding sites, such as hydrogen bond donors or acceptors, or to modify the electronic properties of the π-system.

The enantioselective recognition of chiral molecules is a significant challenge in supramolecular chemistry. Chiral thioxanthene derivatives have been explored for their potential in creating receptors that can distinguish between enantiomers, a critical function in areas like asymmetric catalysis and chiral sensing. This is often achieved by designing tailored chiral π-surfaces that maximize shape complementarity with the target molecule, leading to enantioselective binding through a combination of van der Waals forces, including π–π and CH–π interactions nih.govresearchgate.net.

Design and Synthesis of Thioxanthene-Based Supramolecular Architectures

The design of supramolecular architectures involves the strategic placement of functional groups on a molecular scaffold to direct self-assembly through specific non-covalent interactions. For thioxanthene derivatives, this can involve introducing moieties capable of hydrogen bonding, metal coordination, or enhancing π-stacking interactions.

The synthesis of these tailored molecules often begins with the thioxanthene core, which can be functionalized at various positions. For instance, tetracyclic thioxanthene derivatives have been synthesized, demonstrating the possibility of extending the π-system and introducing new functionalities nih.govnih.gov. The synthesis of such complex structures can sometimes lead to unexpected but valuable molecular frameworks nih.govnih.gov.

A key aspect of designing supramolecular architectures is understanding the interplay between different non-covalent interactions. The final structure is often a result of a delicate balance of attractive and repulsive forces. Computational modeling is frequently employed to predict the geometry and stability of potential supramolecular assemblies before their synthesis.

Non-Covalent Interactions in Thioxanthene Aggregates (e.g., π-π Stacking, C-H···π Interactions)

Non-covalent interactions are the driving forces behind the self-assembly of molecules into larger, ordered structures. In the context of thioxanthene derivatives, several types of non-covalent interactions are particularly important.

π-π Stacking: The aromatic rings of the thioxanthene core can interact with the π-systems of adjacent molecules. These interactions are crucial in the formation of columnar or layered structures. The strength and geometry of π-π stacking can be influenced by substituents on the aromatic rings, which can alter the electron density of the π-system nih.govresearchgate.net.

C-H···π Interactions: These are weak hydrogen bonds where a C-H bond acts as the hydrogen donor and a π-system acts as the acceptor. In thioxanthene aggregates, C-H bonds from aliphatic or aromatic substituents can interact with the electron-rich surface of the thioxanthene core of a neighboring molecule. Strengthening these interactions has been shown to influence the photophysical properties of thioxanthene derivatives researchgate.net.

The table below summarizes key non-covalent interactions observed in thioxanthene derivatives and their typical characteristics.

| Interaction Type | Description | Typical Energy (kJ/mol) |

| π-π Stacking | Attractive interaction between aromatic rings. | 5 - 50 |

| C-H···π | Weak hydrogen bond between a C-H group and a π-system. | 1 - 10 |

| Hydrogen Bonding | Interaction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom. | 10 - 40 |

| Chalcogen Bonding | Non-covalent interaction involving a chalcogen atom (like sulfur) as the electrophilic site. | 5 - 30 |

Note: The energy ranges are approximate and can vary depending on the specific molecular environment.

Potential in Host-Guest Chemistry and Sensor Development

The ability of thioxanthene scaffolds to form well-defined structures and engage in specific non-covalent interactions makes them promising candidates for applications in host-guest chemistry and chemical sensing.

Host-Guest Chemistry: Thioxanthene-based macrocycles or cages can be designed to encapsulate smaller "guest" molecules. The binding of a guest is driven by a combination of non-covalent interactions within the host's cavity. The development of such host-guest systems is a cornerstone of supramolecular chemistry, with applications in drug delivery, catalysis, and materials science thno.org.

Sensor Development: The photophysical properties of many thioxanthene derivatives are sensitive to their local environment. For example, changes in fluorescence can be observed upon the binding of a specific analyte. This phenomenon can be harnessed to develop fluorescent chemosensors. For a thioxanthene-based sensor to be effective, the binding of the target analyte must induce a measurable change in the spectroscopic signal. This can be achieved by designing the host molecule such that guest binding perturbs the electronic structure or conformation of the thioxanthene core.

The development of stimuli-responsive host-guest systems, where binding and release can be controlled by external triggers like light or pH, is an active area of research that could benefit from the versatile chemistry of thioxanthene derivatives thno.org.

Future Research Directions and Translational Perspectives for Thioxanthene Carboxylic Acids

Development of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

The advancement of therapeutic and material applications for thioxanthene (B1196266) carboxylic acids is intrinsically linked to the development of more efficient and selective synthetic routes. Traditional methods are being supplemented and replaced by innovative strategies that offer higher yields, milder reaction conditions, and greater control over molecular architecture.

A significant area of development is the use of organocatalysts in key cyclization steps. For instance, an optimized intramolecular Friedel–Crafts alkylation (FCA) method utilizes trifluoroacetic acid (TFA) as an effective organocatalyst for the synthesis of new halogen-substituted 9-aryl/alkyl thioxanthenes from alcohol precursors. acs.org This approach avoids the use of corrosive halide reagents typically employed in classical FCA reactions. acs.org Another key strategy involves nucleophilic aromatic substitution, such as the Ullmann type C–N coupling, to introduce diverse functional groups. This has been successfully used to synthesize aminated tetracyclic thioxanthenes from 1-chloro-4-propoxy-9H-thioxanthen-9-one, where a copper iodide (CuI) catalyst facilitates the reaction. nih.gov

Future research will likely focus on stereoselective synthesis to isolate specific isomers, as the biological activity of thioxanthene derivatives is often associated with a particular geometric isomer (cis or trans). researchgate.net Furthermore, palladium-catalyzed reactions, which have proven effective for synthesizing related thiophene-carboxylic acid derivatives, could be adapted for the thioxanthene core to introduce the acetic acid moiety with high precision. researchgate.net

| Method | Key Reagents/Catalysts | Application | Advantages |

| Intramolecular Friedel-Crafts Alkylation (FCA) | Trifluoroacetic acid (TFA) (Organocatalyst) | Cyclization to form the thioxanthene core | Mild conditions, avoids corrosive reagents |

| Ullmann Type C-N Coupling | Copper Iodide (CuI), K₂CO₃ | Synthesis of aminated thioxanthenes | Formation of tetracyclic structures |

| Grignard Reagent Addition | Grignard reagents (e.g., benzyl magnesium chloride) | Synthesis of tertiary alcohols from thioxanthones | Versatile for creating diverse analogs |

| Boron Trifluoride Catalysis | Boron trifluoride diethyl etherate (BF₃) | Coupling of tertiary alcohols with nucleophiles (e.g., L-cysteine) | Lewis acid-aided coupling |

Advanced Computational Approaches for Rational Design and Mechanistic Insights

Computational chemistry provides powerful tools to accelerate the drug discovery process by offering insights into molecular interactions and predicting the activity of novel compounds. For thioxanthene carboxylic acids, in silico methods are crucial for rational design and for understanding their mechanism of action at a molecular level.

Molecular docking is a key computational technique used to predict the binding orientation and affinity of a ligand to a biological target. biointerfaceresearch.com Studies have utilized docking to investigate the interactions of 9H-thioxanthene-based drugs with cancer-related targets like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). biointerfaceresearch.com Such analyses reveal critical interactions, like hydrogen bonding and hydrophobic contacts, with specific amino acid residues in the target's active site, guiding the design of derivatives with enhanced potency. biointerfaceresearch.commdpi.com For instance, docking studies on thiophene-2-carboxylic acid have been used to predict its potential as an anti-inflammatory agent. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent another vital computational tool, establishing a mathematical correlation between the chemical structure of a compound and its biological activity. acs.org By analyzing a series of thioxanthene derivatives, QSAR models can predict the activity of unsynthesized analogs, prioritizing the most promising candidates for synthesis and testing. nih.gov Future directions will involve the use of more sophisticated machine learning and artificial intelligence algorithms to build highly predictive models based on larger datasets, further refining the design of next-generation thioxanthene-based therapeutics.

| Computational Technique | Application | Target/System Studied | Key Insights |

| Molecular Docking | Predicting binding modes and affinities | VEGFR-2, COX-2 | Identification of key amino acid interactions and hydrogen bonding patterns. biointerfaceresearch.com |

| Molecular Docking | Evaluating anti-inflammatory potential | Various enzymes (e.g., 1DLO, 1LCS) | Revealed that thiophene-based carboxylic acids can act as potential inhibitors. nih.govnih.gov |

| Natural Bond Orbital (NBO) Analysis | Understanding intra- and intermolecular interactions | Thiophene-2-carboxylic acid | Explanation of conformational stability and charge delocalization. nih.gov |

| TD-DFT/PCM | Simulating UV-Vis spectra and predicting solvent effects | Thiophene-2-carboxylic acid | Prediction of electronic transitions and the influence of different solvents. nih.gov |

Multidisciplinary Integration for Comprehensive Biological Profiling and Target Identification

While historically recognized for their neuroleptic properties, the biological activities of thioxanthene derivatives are far more extensive. A multidisciplinary approach, integrating pharmacology, molecular biology, and medicinal chemistry, is essential for comprehensively profiling these compounds and identifying new therapeutic targets.

The established mechanism for the antipsychotic effects of thioxanthenes is the antagonism of dopamine D2 receptors in the brain. wikipedia.orgdrugbank.com However, recent research has unveiled their potential in other therapeutic areas. Numerous studies have demonstrated the anticancer and anti-inflammatory activities of novel xanthene and thioxanthene analogs. acs.orgnih.gov For example, certain cysteine-coupled thioxanthene derivatives have shown potent cytotoxicity against various cancer cell lines, including HeLa, Hep G2 (hepatic cancer), and Caco-2 (colon cancer). acs.org

Beyond oncology and inflammation, thioxanthenes have also been found to possess significant antimicrobial properties, including activity against bacteria, mycobacteria, and viruses. nih.govmdpi.com The broad spectrum of activity suggests that these compounds may interact with fundamental cellular pathways conserved across different organisms. nih.gov Future research should employ high-throughput screening, proteomics, and genomics to identify the specific molecular targets responsible for these diverse biological effects, potentially repurposing existing derivatives or designing new ones for infectious diseases and oncology.

| Compound Class/Derivative | Biological Activity | Cell Line/Target | Measured Efficacy (IC₅₀/GI₅₀) |

| Tetracyclic Thioxanthene (Compound 11) | Antitumor | A375-C5 (Melanoma) | GI₅₀ = 2.10 µM nih.gov |

| Tetracyclic Thioxanthene (Compound 11) | Antitumor | MCF-7 (Breast Cancer) | GI₅₀ = 3.32 µM nih.gov |

| Tetracyclic Thioxanthene (Compound 11) | Antitumor | NCI-H460 (Lung Cancer) | GI₅₀ = 1.31 µM nih.gov |

| 9-Phenyl-9H-xanthen-9-ol (Compound 4) | Antioxidant | DPPH Assay | IC₅₀ = 15.44 nM acs.orgnih.gov |

| S-(9-phenyl-9H-thioxanthen-9-yl)-L-cysteine (Compound 7) | Anti-inflammatory | COX-2 Inhibition | IC₅₀ = 4.37 nM acs.org |

Exploration of Unconventional Applications and Materials Science Innovations Beyond Traditional Fields

The unique photophysical and electronic properties of the thioxanthene core open avenues for applications far beyond traditional pharmacology, extending into materials science and organic electronics. The conjugated π-system of the tricyclic structure allows for the design of molecules with tailored optical and charge-transport characteristics.

Thioxanthone derivatives, which are structurally related to thioxanthenes, have been successfully developed as highly efficient photoinitiators for photopolymerization processes, including 3D printing and nanolithography. acs.orgpurdue.edu By modifying the thioxanthone skeleton, for example by introducing amino groups, their photosensitivity can be tuned to the visible light region. acs.org These compounds can initiate polymerization upon irradiation, making them valuable components in advanced manufacturing. acs.orgpurdue.edu

Furthermore, certain tetracyclic thioxanthene derivatives exhibit strong fluorescence, with absorption and emission properties characteristic of "push-pull" dyes. nih.gov This fluorescence makes them promising candidates for theranostics, where a single molecule combines therapeutic action (e.g., antitumor activity) with diagnostic imaging capabilities. nih.gov The inherent electronic properties of sulfur-containing polycyclic hydrocarbons are also being harnessed in organic electronics. Thiophene-based materials, close cousins of thioxanthenes, are key components in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells, prized for their charge transport properties and stability. juniperpublishers.comnbinno.com Future work could focus on synthesizing and characterizing novel thioxanthene carboxylic acids to explore their potential as semiconductors or components in advanced optical materials.

| Compound/Derivative Class | Application Area | Relevant Properties | Finding |

| Amine Thioxanthone Derivatives | Photopolymerization | Photosensitizers for visible light | Efficiently initiate free-radical and controlled-radical polymerization. acs.org |

| Isopropyl Thioxanthone (ITX) Analogs | Two-Photon Nanolithography | Two-photon absorption | New derivatives were synthesized to reduce the laser power required for 3D nanostructure fabrication. purdue.edu |

| Tetracyclic Thioxanthenes | Fluorescent Dyes / Theranostics | "Push-pull" electronic structure, intracellular accumulation | Compounds display strong fluorescence in the green channel, combining imaging potential with antitumor activity. nih.gov |

| Pyrene-fused Thioxanthenes | Organic Electronics | Tunable HOMO energy levels and band gaps | Fusing pyrene units with the thioxanthene core alters optoelectronic properties for potential material applications. acs.org |

Q & A

Basic: What are the optimal synthetic routes for (2-chloro-9H-thioxanthen-9-yl)acetic acid, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves functionalizing the thioxanthene core. A two-step approach is common:

Chlorination : Introduce the chloro substituent at the 2-position via electrophilic aromatic substitution using Cl₂ or sulfuryl chloride (SO₂Cl₂) under controlled temperature (0–25°C) to minimize side reactions .

Acetic Acid Moiety Addition : Employ alkylation or nucleophilic substitution with bromoacetic acid derivatives. For example, Grignard reagents (e.g., Mg-activated acetic acid derivatives) can react with thioxanthenone intermediates under inert atmospheres .

Critical Factors :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may increase byproduct formation.

- Catalysts : Lewis acids (e.g., AlCl₃) improve chlorination efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) ensures purity >95% .

Basic: How can spectroscopic and crystallographic methods characterize this compound?

Answer:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

Basic: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

- pH Stability :

- Thermal Stability :

- Light Sensitivity :

Advanced: How does the chloro substituent affect the electronic properties and reactivity of the thioxanthene core?

Answer:

- Electronic Effects :

- Reactivity :

Advanced: What experimental strategies resolve contradictory data on the compound’s biological activity across assay systems?

Answer:

- Assay Validation :

- Control Experiments :

- Include thioxanthene analogs (e.g., non-chlorinated or acetic acid-free derivatives) to isolate structural contributions.

- Data Normalization :

Advanced: How can computational modeling predict interactions with biological targets?

Answer:

- Molecular Docking :

- MD Simulations :

- QSAR :

Advanced: What mechanisms underlie the pH-dependent fluorescence of derivatives?

Answer:

- Protonation States :

- Applications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.